Cas no 84-39-9 ((12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline)

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline structure
84-39-9 structure
Product Name:(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
Numéro CAS:84-39-9
Le MF:C19H17NO4
Mégawatts:323.342585325241
CID:1822822
PubChem ID:697545
Update Time:2024-10-26

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Propriétés chimiques et physiques

Nom et identifiant

    • (12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
    • Stylopine
    • STYLOPINE, (-)-(P)
    • (+/-)-7,8,13,13a-tetrahydrocoptisine
    • (+/-)stylopine
    • (+/-)-stylopine
    • dl-Tetrahydrocoptisine
    • tetrahydrocoptisine
    • 2,3:9,10-Bis(methylenedioxy)-(-)-tetrahydroberberine
    • Stylopin
    • l-Stylopine
    • l-Tetrahydrocoptisine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine (ACI)
    • 13aα-Berbine, 2,3:9,10-bis(methylenedioxy)- (8CI)
    • 4H-Bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine, 6,7,12b,13-tetrahydro-, (S)- (ZCI)
    • (-)-Stylopine
    • (-)-Tetrahydrocoptisine
    • (S)-(-)-Stylopine
    • (S)-Stylopine
    • Stylopine, (-)-
    • Q27102969
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-(1,3)dioxolo(4,5-g)(1,3)dioxolo(4',5':7,8)isoquino(3,2-a)isoquinoline
    • HY-N0924B
    • C05175
    • (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • CS-0083712
    • 2,3:9,10-Bis(methylenedioxy)-13a-alpha-berbine
    • 6,7,12b,13e-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • 13Aalpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • 6, 7, 12b, 13e-tetrahydro-4H-bis [1, 3]benzodioxolo[5, 6-a:4' , 5' -g] quinolizine
    • STYLOPINE, (+/-)-(P)
    • stylopine, (S)-isomer
    • 84-39-9
    • 6,7,12b,13e-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • DTXSID001004259
    • NS00094097
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (S)-
    • CHEMBL1922602
    • (-)-Stylopine (Tetrahydrocoptisine)
    • CHEBI:18285
    • NSC-110382
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinoline
    • 4H-BIS(1,3)BENZODIOXOLO(5,6-A:4',5'-G)QUINOLIZINE, 6,7,12B,13-TETRAHYDRO-, (12BS)-
    • 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
    • SCHEMBL18891073
    • 6, 7, 12b, 13e-tetrahydro-4H-bis (1, 3)benzodioxolo(5, 6-a:4', 5'-g) quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • (+)-Stylopine
    • J0JS75Q12Z
    • AKOS000277993
    • FS-7018
    • AKOS016023688
    • STYLOPINE [MI]
    • 13a-alpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Stylopine (VAN)
    • 13A.ALPHA.-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Coptisine, tetrahydro-
    • NSC 404529
    • (S)-Stylopin
    • UNII-J0JS75Q12Z
    • Berbine, 2,3:9,10-bis(methylenedioxy)-, (+-)-
    • SCHEMBL14703887
    • (+-)-Stylopine
    • NSC 110382
    • (R)-stylopine
    • (1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • NS00094094
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (+-)-
    • Q27280991
    • (+-)-Tetrahydrocoptisine
    • DA-78066
    • Piscine à noyau: 1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
    • La clé Inchi: UXYJCYXWJGAKQY-HNNXBMFYSA-N
    • Sourire: [C@@H]12CC3C=CC4OCOC=4C=3CN1CCC1=CC3OCOC=3C=C21

Propriétés calculées

  • Qualité précise: 323.11600
  • Masse isotopique unique: 323.116
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 0
  • Complexité: 502
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 40.2A^2
  • Le xlogp3: 3

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 206-207 ºC
  • Point d'ébullition: 466.6°C at 760 mmHg
  • Point d'éclair: 142.5°C
  • Indice de réfraction: 1.722
  • Solubilité: Insuluble (3.9E-3 g/L) (25 ºC),
  • Le PSA: 40.16000
  • Le LogP: 2.73740
  • Pression de vapeur: 0.0±1.2 mmHg at 25°C

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Informations de sécurité

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
A2B Chem LLC
AH54128-5mg
STYLOPINE, (+/-)-(P)
84-39-9 95%
5mg
$1060.00 2024-04-19
ChromaDex Standards
ASB-00019368-010-10mg
STYLOPINE,
84-39-9 99.5%
10mg
$460.00 2023-10-25
ChromaDex Standards
ASB-00019368-025-25mg
STYLOPINE,
84-39-9 99.5%
25mg
$985.00 2023-10-25

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Solvents: Dichloromethane
1.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Référence
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

Méthode de production 2

Conditions de réaction
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Méthode de production 3

Conditions de réaction
1.1 Solvents: Formic acid ;  7.5 min, 80 °C
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen Solvents: Dichloromethane
2.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Référence
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Catalysts: Aluminum chloride Solvents: Diethyl ether ;  0.5 h, 0 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.4 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Méthode de production 5

Conditions de réaction
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Méthode de production 6

Conditions de réaction
1.1 Reagents: NADPH Catalysts: Synthase, (S)-stylopine (Eschscholzia californica clone #31 gene CYP719A3) Solvents: Water ;  30 min, pH 7.6, 30 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Référence
Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica
Ikezawa, Nobuhiro; et al, FEBS Journal, 2007, 274(4), 1019-1035

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  tert-Butyl methyl ether ;  5 min, 25 °C
2.1 Solvents: Formic acid ;  7.5 min, 80 °C
2.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen Solvents: Dichloromethane
3.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Référence
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Raw materials

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Preparation Products

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